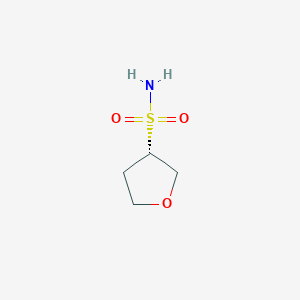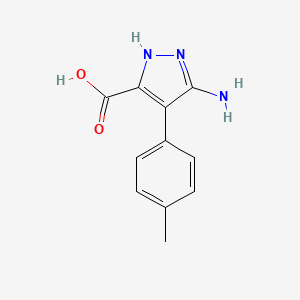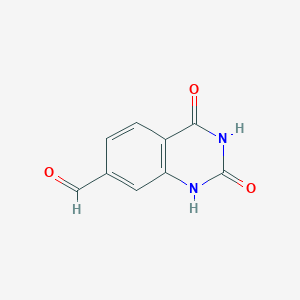
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a prolyl group, a methoxymethyl group, and a methyl group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the use of L-proline as a starting material. The synthetic route typically includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Formation of the pyrrolidine ring: The protected L-proline is then subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced through alkylation reactions using reagents such as methoxymethyl chloride.
Introduction of the methyl group: The methyl group is introduced through alkylation reactions using reagents such as methyl iodide.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases to yield corresponding hydrolyzed products
Scientific Research Applications
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide consisting of two proline residues, used in peptide synthesis and as a chiral auxiliary.
Glycyl-L-prolyl-L-glutamic acid (GPE): A neuroprotective tripeptide with potential therapeutic applications.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in peptide synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-14(7-10(9)8-16-2)12(15)11-4-3-5-13-11/h9-11,13H,3-8H2,1-2H3/t9?,10?,11-/m0/s1 |
InChI Key |
ORXGUTAHFNPQCL-ILDUYXDCSA-N |
Isomeric SMILES |
CC1CN(CC1COC)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)

![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)

![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)

